

# An In-Depth Technical Guide to *tert*-Butyl 3-fluoropicolinate

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## Compound of Interest

Compound Name: *tert*-Butyl 3-fluoropicolinate

CAS No.: 1934827-83-4

Cat. No.: B1408607

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

***tert*-Butyl 3-fluoropicolinate** is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a sterically bulky *tert*-butyl ester protecting group with a strategically placed fluorine atom on the pyridine ring, make it a versatile intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in drug discovery and development. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability<sup>[1]</sup>. The *tert*-butyl ester group, on the other hand, is a widely used protecting group for carboxylic acids due to its stability and ease of removal under acidic conditions.

## Physicochemical Properties

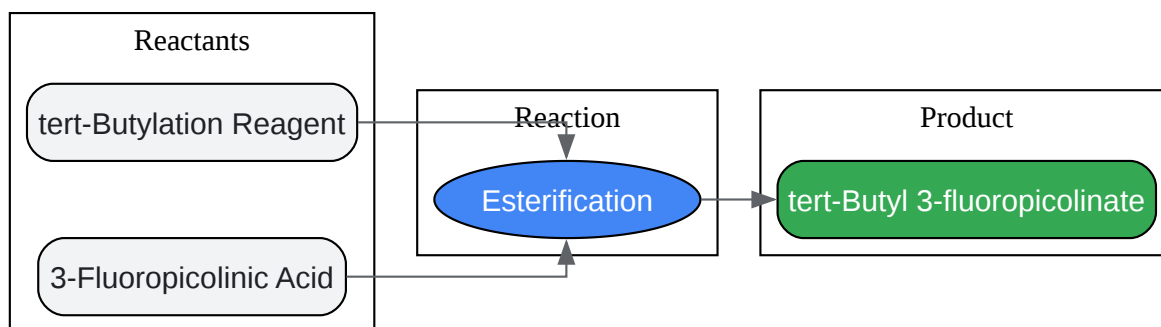
A thorough understanding of the physicochemical properties of **tert-Butyl 3-fluoropicolinate** is crucial for its effective use in synthesis and drug design.

Property	Value	Source
CAS Number	1934827-83-4	[2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> FNO <sub>2</sub>	[2]
Molecular Weight	197.21 g/mol	[2]
Appearance	Not specified in available results	
Boiling Point	Not specified in available results	
Melting Point	Not specified in available results	
Density	Not specified in available results	
Solubility	Not specified in available results	
Storage	Inert atmosphere, Room Temperature	[2]

## Synthesis of tert-Butyl 3-fluoropicolinate

While a specific, detailed, and peer-reviewed synthesis protocol for **tert-Butyl 3-fluoropicolinate** is not readily available in the searched literature, its synthesis can be logically deduced from established organic chemistry principles. The primary route would involve the esterification of 3-fluoropicolinic acid with a source of a tert-butyl group.

## Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of **tert-Butyl 3-fluoropicolinate**.

## Discussion of Synthetic Strategies

Several methods are commonly employed for the tert-butylation of carboxylic acids. These include:

- Reaction with Isobutylene: This classic method involves reacting the carboxylic acid with isobutylene gas in the presence of a strong acid catalyst, such as sulfuric acid.
- Transesterification: Reaction of methyl 3-fluoropicolinate with potassium tert-butoxide is another viable route.
- Use of tert-Butylating Agents: Reagents like di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base (e.g., DMAP) or tert-butyl trichloroacetimidate can be used to install the tert-butyl ester.

The choice of method would depend on factors such as scale, availability of reagents, and desired purity. For instance, the isobutylene method is often favored for large-scale synthesis due to its cost-effectiveness, while methods employing tert-butyating agents might be preferred for smaller-scale laboratory preparations where milder conditions are required.

## Spectroscopic Characterization

While specific spectra for **tert-Butyl 3-fluoropicolinate** are not available in the provided search results, a prediction of the key spectroscopic features can be made based on its structure.

## <sup>1</sup>H NMR Spectroscopy

- tert-Butyl group: A characteristic singlet integrating to 9 protons would be expected, likely in the range of 1.5-1.6 ppm.
- Pyridine ring protons: Three aromatic protons would be present, exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom. Their chemical shifts would be in the aromatic region (typically 7.0-8.5 ppm).

## <sup>13</sup>C NMR Spectroscopy

- tert-Butyl group: Two signals would be expected: one for the quaternary carbon (around 80-85 ppm) and one for the three equivalent methyl carbons (around 28 ppm).
- Pyridine ring carbons: Five distinct signals would be expected in the aromatic region (around 120-160 ppm). The carbon directly attached to the fluorine atom would show a large one-bond C-F coupling constant.
- Carbonyl carbon: A signal for the ester carbonyl carbon would be expected around 160-170 ppm.

## Infrared (IR) Spectroscopy

- C=O stretch: A strong absorption band characteristic of the ester carbonyl group would be expected in the region of 1720-1740 cm<sup>-1</sup>.
- C-O stretch: An absorption band for the ester C-O bond would likely appear in the 1150-1250 cm<sup>-1</sup> region.
- C-F stretch: An absorption band for the C-F bond on the aromatic ring would be expected in the range of 1200-1300 cm<sup>-1</sup>.
- Aromatic C-H and C=C/C=N stretches: These would appear in their characteristic regions of the spectrum.

## Mass Spectrometry (MS)

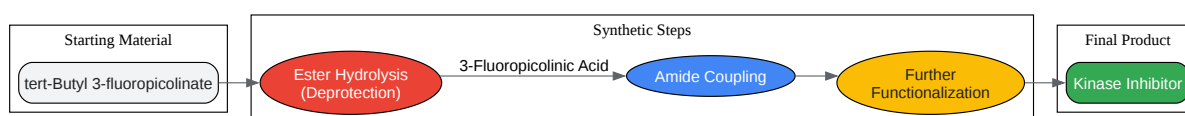
- Molecular Ion ( $M^+$ ): The mass spectrum would be expected to show a molecular ion peak at  $m/z = 197$ .
- Fragmentation: A prominent fragment ion at  $m/z = 141$ , corresponding to the loss of a tert-butyl group ( $[M-56]^+$ ), is highly probable. Further fragmentation of the picolinoyl cation could also be observed.

## Applications in Drug Discovery

The primary utility of **tert-Butyl 3-fluoropicolinate** lies in its role as a key intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors[3]. The fluorinated pyridine motif is a common feature in many kinase inhibitors, where the fluorine atom can modulate the pKa of the pyridine nitrogen and form crucial hydrogen bonds or other interactions within the ATP-binding pocket of the kinase[4].

While a specific drug synthesized from **tert-Butyl 3-fluoropicolinate** is not identified in the search results, its structural similarity to intermediates used in the synthesis of known kinase inhibitors suggests its potential in this area. For example, various substituted pyridines are core components of inhibitors targeting kinases such as MET, Flt-3, and VEGFR-2[5]. The development of novel PI3K inhibitors has also utilized fluorinated pyridine and pyrimidine scaffolds[4].

## Logical Workflow for Kinase Inhibitor Synthesis



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Caption: A logical workflow illustrating the use of **tert-Butyl 3-fluoropicolinate** in the synthesis of a potential kinase inhibitor.

In a typical synthetic sequence, the tert-butyl ester would be hydrolyzed to the corresponding carboxylic acid (3-fluoropicolinic acid). This acid could then be coupled with a variety of amine-containing fragments to generate a library of amides for screening as kinase inhibitors. Further modifications to the pyridine ring or other parts of the molecule could then be performed to optimize potency and pharmacokinetic properties.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **tert-Butyl 3-fluoropicolinate** was not found in the search results. However, based on the SDS of related compounds such as tert-butyl acetate and other fluorinated pyridines, the following general precautions should be taken:

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes[6][7][8].
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents[2][6]. The compound should be stored under an inert atmosphere[2].
- **Hazards:** While specific toxicity data is unavailable, related compounds may be flammable and can cause skin and eye irritation.

It is imperative to consult a comprehensive and compound-specific SDS before handling this chemical.

## Conclusion

**tert-Butyl 3-fluoropicolinate** is a valuable and versatile building block for medicinal chemists. Its combination of a stable yet readily cleavable protecting group and a strategically positioned fluorine atom makes it an attractive starting material for the synthesis of novel drug candidates, particularly in the field of kinase inhibitors. A deeper understanding of its synthesis, properties, and reactivity will undoubtedly facilitate its broader application in the discovery of new and improved therapeutics.

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